1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone
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Overview
Description
1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that features a combination of azepane, indole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative: Starting with the synthesis of the indole core, which can be achieved through Fischer indole synthesis or other indole-forming reactions.
Chlorobenzylation: The indole derivative is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the 4-chlorobenzyl group.
Sulfonylation: The resulting compound is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Azepane Introduction: Finally, the azepane ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone could have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(indol-3-yl)sulfonyl)ethanone: Lacks the 4-chlorobenzyl group.
1-(piperidin-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: Contains a piperidine ring instead of an azepane ring.
Uniqueness
1-(azepan-1-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is unique due to the presence of the azepane ring, which may impart different physicochemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3S/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)30(28,29)17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKDVAUXKHWLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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